

Application Notes and Protocols for Formate Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formate dehydrogenase*

Cat. No.: *B8822770*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the enzymatic activity of **Formate Dehydrogenase** (FDH) using a continuous spectrophotometric rate determination method. This assay is fundamental for characterizing enzyme kinetics, screening inhibitors, and assessing the efficiency of FDH in various biotechnological applications, including CO₂ reduction and NADH regeneration.^{[1][2][3]}

Principle of the Assay

The enzymatic activity of **Formate Dehydrogenase** (EC 1.2.1.2) is quantified by monitoring the reduction of β-Nicotinamide Adenine Dinucleotide (NAD⁺) to NADH.^{[1][4][5]} In this reaction, FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD⁺ to NADH.^{[1][6]} The formation of NADH is monitored by measuring the increase in absorbance at 340 nm, as NADH has a distinct absorbance peak at this wavelength while NAD⁺ does not. The rate of increase in absorbance is directly proportional to the FDH activity under the specified conditions.

The reaction is as follows:



Experimental Protocols

This protocol is based on established spectrophotometric methods and can be adapted for kinetic studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials and Reagents

Reagent	Stock Concentration	Storage	Notes
Sodium Phosphate Buffer	200 mM, pH 7.0 at 37°C	4°C	Prepare using monobasic sodium phosphate and adjust pH with 1 M NaOH. [4]
Potassium Phosphate Buffer	100 mM, pH 7.6 at 37°C	4°C	Prepare by mixing monobasic and dibasic potassium phosphate solutions to the desired pH. [5]
Sodium Formate Solution	200 mM or 1.0 M	-20°C	Prepare fresh in deionized water. [4] [5]
β -Nicotinamide Adenine Dinucleotide (NAD ⁺) Solution	10.5 mM or 60 mM	-20°C	Prepare fresh in deionized water. Protect from light. [4] [5]
Formate Dehydrogenase (FDH) Enzyme Solution	0.25 - 0.90 unit/mL	4°C (on ice)	Prepare immediately before use in a suitable cold buffer or enzyme diluent. [4] [5]
Deionized Water	Room Temperature		

Instrumentation

- Spectrophotometer capable of measuring absorbance at 340 nm

- Cuvettes with a 1 cm light path
- Thermostatically controlled cuvette holder or water bath (37°C)
- Pipettes
- pH meter

Detailed Assay Protocol (pH 7.0)

This protocol is adapted from a standard procedure for FDH activity determination.[\[4\]](#)

1. Reagent Preparation:

- Reagent A (Buffer): 200 mM Sodium Phosphate Buffer, pH 7.0 at 37°C.[\[4\]](#)
- Reagent B (Substrate 1): 200 mM Sodium Formate Solution.[\[4\]](#)
- Reagent C (Substrate 2): 10.5 mM β -NAD⁺ Solution.[\[4\]](#)
- Reagent D (Enzyme Diluent): Cold Reagent A.
- Reagent E (Enzyme Solution): Immediately before use, prepare a solution containing 0.25 - 0.50 unit/mL of **Formate Dehydrogenase** in cold Reagent D.[\[4\]](#)

2. Assay Procedure:

- Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.
- Prepare the reaction mixture in a cuvette as described in the table below. Prepare a blank reaction without the enzyme solution to zero the spectrophotometer.

Reagent	Test (mL)	Blank (mL)
Deionized Water	1.10	1.20
Reagent A (Buffer)	0.75	0.75
Reagent B (Formate)	0.75	0.75
Reagent C (NAD ⁺)	0.30	0.30

- Mix the contents of the cuvette by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding 0.10 mL of Reagent E (Enzyme Solution) to the test cuvette.
- Immediately mix by inversion and start recording the absorbance at 340 nm for approximately 5 minutes.
- Record the rate of increase in absorbance per minute ($\Delta A_{340\text{nm}}/\text{min}$) from the linear portion of the curve for both the test and blank samples.
- The final assay concentrations in a 3.00 mL reaction mix will be 50 mM sodium phosphate, 50 mM formate, and 1.05 mM β -NAD⁺.[\[4\]](#)

Detailed Assay Protocol (pH 7.6)

This protocol provides an alternative with a slightly higher pH, which may be optimal for some FDH enzymes.[\[5\]](#)

1. Reagent Preparation:

- Reagent A (Buffer): 100 mM Potassium Phosphate Buffer, pH 7.6 at 37°C.[\[5\]](#)
- Reagent B (Substrate 1): 1.0 M Sodium Formate Solution.[\[5\]](#)
- Reagent C (Substrate 2): 60 mM β -NAD⁺ Solution.[\[5\]](#)
- Reagent D (Enzyme Solution): Immediately before use, prepare a solution containing 0.45 - 0.90 unit/mL of **Formate Dehydrogenase** in cold deionized water.[\[5\]](#)

2. Assay Procedure:

- Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.
- Prepare the reaction mixture in a cuvette as described in the table below. Prepare a blank reaction without the enzyme solution.

Reagent	Test (mL)	Blank (mL)
Reagent A (Buffer)	2.50	2.50
Reagent B (Formate)	0.50	0.50
Reagent C (NAD ⁺)	0.10	0.10

- Mix by inversion and incubate at 37°C to reach thermal equilibrium.
- Initiate the reaction by adding 0.10 mL of Reagent D (Enzyme Solution) to the test cuvette.
- Mix immediately and record the increase in A_{340nm} for about 5 minutes, ensuring to use the maximum linear rate for calculations.[\[5\]](#)
- The final assay concentrations in a 3.20 mL reaction mix will be 78 mM potassium phosphate, 156 mM formate, and 1.9 mM β-NAD⁺.[\[5\]](#)

Data Presentation and Calculations

Calculation of Enzyme Activity:

One unit of **Formate Dehydrogenase** will oxidize 1.0 μmole of formate to CO₂ per minute in the presence of NAD⁺ at the specified pH and temperature.[\[4\]](#)[\[5\]](#)

The activity in units/mL of the enzyme solution can be calculated using the following formula:

$$\text{Units/mL enzyme} = (\Delta A_{340\text{nm}}/\text{min Test} - \Delta A_{340\text{nm}}/\text{min Blank}) * (\text{Total Volume of Assay}) / (\epsilon * \text{Light Path} * \text{Volume of Enzyme})$$

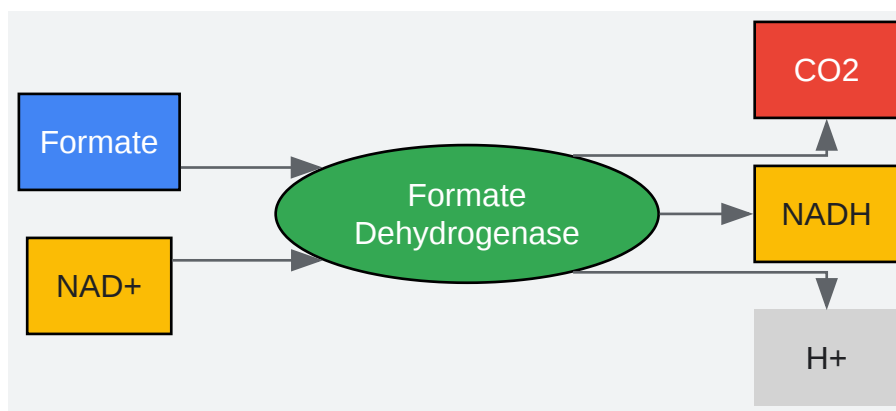
Where:

- $\Delta A_{340\text{nm}}/\text{min}$ is the rate of change in absorbance per minute.
- Total Volume of Assay is the final volume in the cuvette (in mL).
- ϵ (Molar Extinction Coefficient of NADH) is $6.22 \text{ mM}^{-1}\text{cm}^{-1}$.
- Light Path is the width of the cuvette (typically 1 cm).
- Volume of Enzyme is the volume of the enzyme solution added to the assay (in mL).

Summary of Assay Conditions

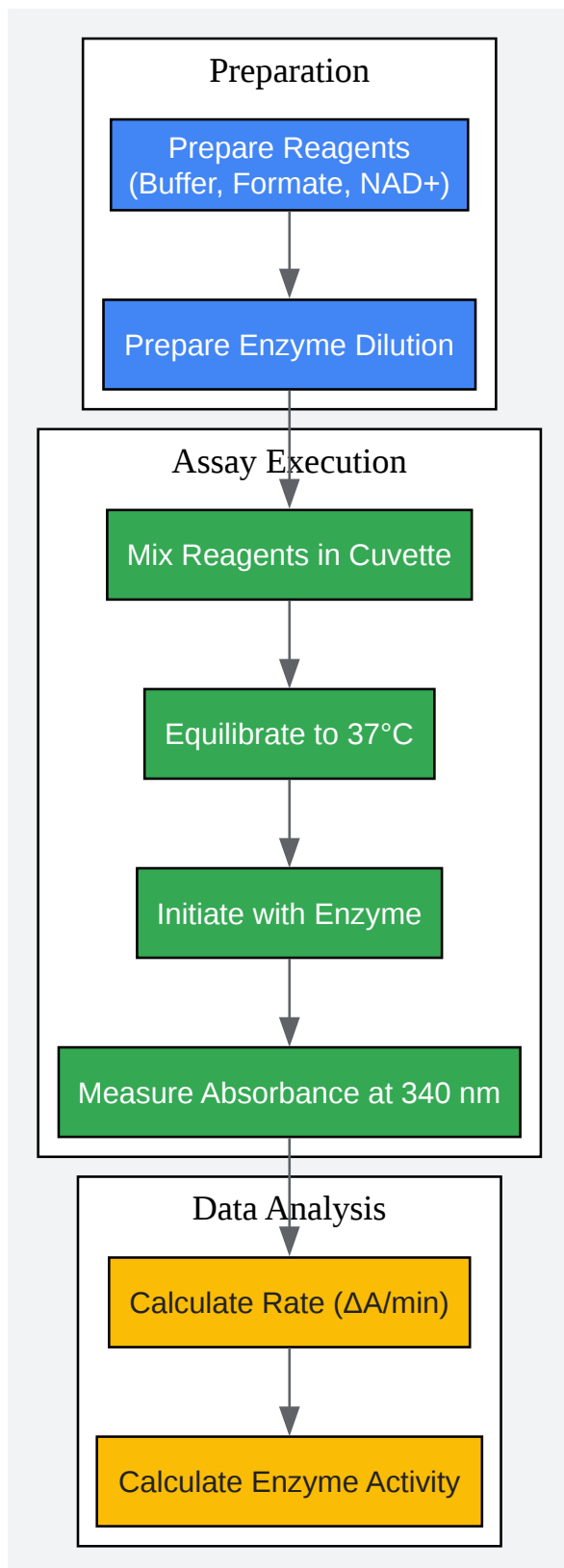
Parameter	Protocol 1 (pH 7.0)	Protocol 2 (pH 7.6)
pH	7.0	7.6
Temperature	37°C	37°C
Wavelength	340 nm	340 nm
Final Buffer Concentration	50 mM Sodium Phosphate[4]	78 mM Potassium Phosphate[5]
Final Formate Concentration	50 mM[4]	156 mM[5]
Final NAD ⁺ Concentration	1.05 mM[4]	1.9 mM[5]
Enzyme Concentration	0.025 - 0.050 unit/mL	0.045 - 0.090 unit/mL

Visualizations



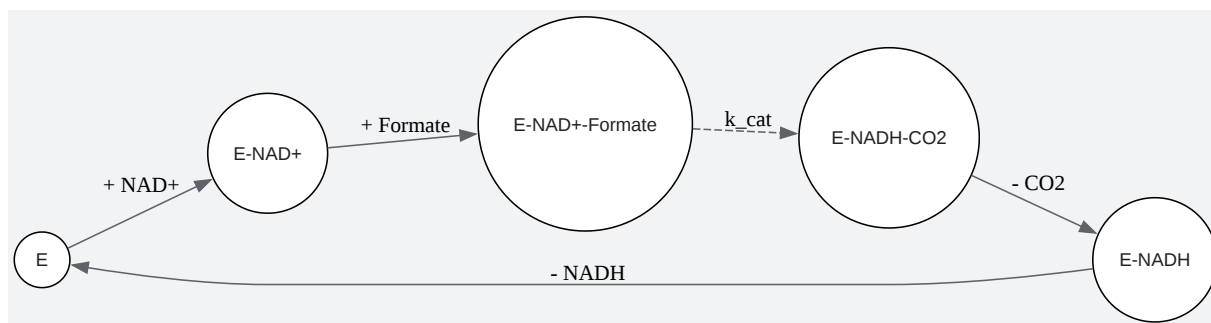
[Click to download full resolution via product page](#)

Caption: Enzymatic reaction catalyzed by **Formate Dehydrogenase**.



[Click to download full resolution via product page](#)

Caption: Spectrophotometric assay workflow for FDH activity.



[Click to download full resolution via product page](#)

Caption: Ordered sequential kinetic mechanism of **Formate Dehydrogenase**.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enzyme Activity Measurement for Formate Dehydrogenase (NAD⁺) [creative-enzymes.com]
- 2. Mechanistic model for prediction of formate dehydrogenase kinetics under industrially relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification and enzyme kinetics of formate dehydrogenases for biomanufacturing via CO₂ utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Structural and Kinetic Studies of Formate Dehydrogenase from *Candida boidinii* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies of formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Formate Dehydrogenase Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822770#formate-dehydrogenase-activity-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com